molecular formula C17H18N2O3S2 B2569406 N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide CAS No. 1705219-59-5

N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2569406
CAS No.: 1705219-59-5
M. Wt: 362.46
InChI Key: TUMDHLRGWNKHEW-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a synthetic small molecule characterized by a 1,4-thiazepane core, a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound features two key substituents: a benzo[d][1,3]dioxol-5-yl (piperonyl) group attached to the carboxamide moiety and a thiophen-2-yl group at the 7-position of the thiazepane ring. The benzo[d][1,3]dioxol group is notable for its electron-rich aromatic system, often associated with enhanced bioavailability and metabolic stability in medicinal chemistry .

Synthesis of this compound likely involves (i) cyclization to form the 1,4-thiazepane ring, followed by (ii) amide coupling between the thiazepane-carboxylic acid derivative and the benzo[d][1,3]dioxol-5-amine. Such methods align with protocols for analogous carboxamides, which employ coupling agents like HATU or EDCI in polar aprotic solvents (e.g., DMF) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c20-17(18-12-3-4-13-14(10-12)22-11-21-13)19-6-5-16(24-9-7-19)15-2-1-8-23-15/h1-4,8,10,16H,5-7,9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMDHLRGWNKHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through a palladium-catalyzed arylation reaction.

    Construction of the thiazepane ring: This step might involve a cyclization reaction using appropriate thiol and amine precursors.

    Coupling of the thiophene ring: This can be done via a cross-coupling reaction, such as Suzuki or Stille coupling.

    Final amide formation: The carboxylic acid derivative is reacted with an amine to form the desired amide linkage.

Industrial production methods would likely optimize these steps for higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide group to an amine.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Scientific Research Applications

Antitumor Activity

One of the most notable applications of N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is its antitumor activity . Research indicates that compounds containing the benzo[d][1,3]dioxole and thiazepane moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives of this compound showed superior anti-proliferative effects compared to standard chemotherapeutic agents like 5-Fluorouracil .
  • Specific derivatives exhibited IC50 values as low as 8.23 µM against esophageal squamous cell carcinoma lines, indicating their potential as effective anticancer agents .

Pharmacological Applications

The compound's unique structural features allow it to interact with multiple biological targets. Potential pharmacological applications include:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting utility in treating infections.
  • Anti-inflammatory Properties : The thiazepane core may contribute to anti-inflammatory effects, making these compounds candidates for treating inflammatory diseases.

Case Studies

Several case studies highlight the effectiveness of this compound in different therapeutic contexts:

  • Cancer Treatment : A study evaluated the anti-proliferative effects on human cancer cell lines and found that certain derivatives significantly inhibited cell growth compared to control groups .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties due to the compound's ability to modulate neuroinflammatory pathways .

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Research Findings and Implications

  • Spectroscopic Consistency : The inferred C=O stretch (~1680 cm⁻¹) and NH absorption (~3300 cm⁻¹) align with established amide IR profiles , supporting successful synthesis.
  • Therapeutic Potential: Structural parallels to kinase inhibitors (e.g., ) suggest possible anticancer applications, though empirical validation is required.
  • Synthetic Challenges : Thiazepane cyclization may require rigorous optimization compared to smaller heterocycles, impacting scalability .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and pharmacological implications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a thiazepane ring substituted with a benzo[d][1,3]dioxole and a thiophene moiety. These structural components contribute to its unique chemical properties and biological activities.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC16H16N2O3S
Molecular Weight320.37 g/mol
SolubilitySoluble in DMSO and DMF

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

  • Formation of the thiazepane ring through cyclization reactions.
  • Introduction of the benzo[d][1,3]dioxole and thiophene groups via electrophilic substitution or coupling reactions.
  • Purification through chromatography to achieve high purity suitable for biological testing.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazepanes have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Case Study : A derivative of thiazepane was tested against human breast cancer cells (MCF-7), showing a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .

Antimicrobial Properties

Thiazepane derivatives have also been explored for their antimicrobial activity. The presence of the thiophene group is believed to enhance the compound's ability to penetrate microbial membranes.

  • Research Findings : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Neuropharmacological Effects

The benzodioxole structure is known for its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may influence GABAergic pathways, which could lead to anxiolytic effects.

  • Experimental Evidence : Binding assays indicate that similar compounds can selectively bind to GABA_A receptors, suggesting potential use in treating anxiety disorders .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Interaction with neurotransmitter receptors could modulate synaptic transmission.
  • Membrane Disruption : The lipophilic nature of the thiophene group may facilitate membrane penetration in microbial cells.

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